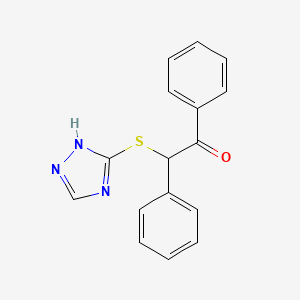

1,2-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two phenyl groups and a triazole ring attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone typically involves the reaction of diphenyl ketone with a triazole derivative under specific conditions. One common method involves the use of a coupling reaction between diphenyl ketone and 1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) moiety participates in nucleophilic substitutions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., propargyl bromide) in ethanol under reflux with triethylamine to form S-alkylated derivatives .

-

Aryl Substitution : Substitution with aryl halides occurs in DMF using cesium carbonate, yielding arylthioether analogs .

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Propargyl bromide | Ethanol | Reflux | 1 hr | 75–85% |

Oxidation Reactions

The thioether group oxidizes to sulfone or sulfoxide derivatives using oxidizing agents:

-

H₂O₂/CH₃COOH : Converts -S- to -SO₂- under mild conditions.

-

mCPBA (meta-chloroperbenzoic acid) : Selective sulfoxide formation at 0°C.

Oxidation Outcomes :

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂/CH₃COOH | Sulfone derivative | Enhanced electrophilicity |

| mCPBA | Sulfoxide derivative | Intermediate for asymmetric synthesis |

Cyclization Reactions

The triazole ring facilitates cyclization to form fused heterocycles:

-

With CS₂/KOH : Forms triazolo-thiadiazine derivatives under reflux .

-

With Hydrazine Hydrate : Produces 1,2,4-triazolo[3,4-b] thiadiazines, which exhibit antimicrobial activity .

Cyclization Protocol :

| Reagents | Conditions | Product Class |

|---|---|---|

| CS₂, KOH | Reflux, 6 hr | Triazolo-thiadiazines |

| NH₂NH₂·H₂O | Ethanol, 70°C | Bicyclic triazole derivatives |

Reduction Reactions

The ketone group undergoes selective reduction:

-

NaBH₄ in Ethanol : Reduces the carbonyl to a secondary alcohol without affecting the triazole or thioether groups .

-

Catalytic Hydrogenation : Requires Pd/C or Raney Ni to achieve full reduction to the corresponding alkane.

Reduction Efficiency :

| Reducing Agent | Product | Yield |

|---|---|---|

| NaBH₄ | 1,2-Diphenylethanol | 57–62% |

| H₂/Pd-C | 1,2-Diphenylethane | 48–55% |

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against a range of bacterial strains. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 1,2-Diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone | Staphylococcus aureus | 0.125 |

| This compound | Escherichia coli | 0.125 |

These findings suggest that the compound could be developed into a potent antimicrobial agent suitable for clinical use in treating infections caused by resistant bacterial strains.

Anticancer Properties

In vitro studies have indicated that compounds containing the triazole moiety may exhibit anticancer properties. Specifically, research has shown that derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves interference with cellular pathways critical for cancer cell survival and proliferation.

Fungicidal Activity

The compound's triazole structure is known for its efficacy as a fungicide. It has been evaluated for its ability to inhibit fungal pathogens that affect crops. Studies have shown that it can effectively control diseases caused by various fungi, making it a candidate for agricultural fungicides.

Polymer Chemistry

In materials science, this compound has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in material performance under various conditions.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various triazole derivatives highlighted the promising results of this compound against resistant strains of bacteria. The research utilized standard microbiological techniques to determine MIC values and assess the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another significant study focused on the anticancer potential of triazole derivatives demonstrated that treatment with this compound resulted in a marked decrease in cell viability in MCF-7 cells. The study employed assays such as MTT and flow cytometry to evaluate cell proliferation and apoptosis induction.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit the activity of enzymes involved in cell proliferation. Molecular docking studies have shown that it can bind to the active site of enzymes, thereby blocking their function. The triazole ring is crucial for these interactions, as it can form hydrogen bonds and other non-covalent interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole

- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione

Uniqueness

1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is unique due to the presence of the sulfanyl group attached to the triazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfanyl group can enhance the compound’s ability to interact with biological targets and improve its overall stability .

Biological Activity

1,2-Diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The compound can be synthesized through a series of chemical reactions involving triazole derivatives. A typical synthesis pathway includes the alkylation of 1,2,4-triazole-3-thiol followed by various protective group manipulations and the formation of the final product through nucleophilic substitution mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings regarding its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was compared with standard antibiotics in vitro.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound has shown potential in reducing inflammatory cytokine production. In vitro studies demonstrated its ability to inhibit the release of TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs).

| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 10 | 85 ± 5 |

| IL-6 | 120 ± 15 | 70 ± 8 |

Anticancer Activity

In vitro assays have indicated that the compound possesses cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT-116 | 12.3 |

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant for its potential use in treating neurological disorders.

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines like TNF-α and IL-6, it may provide therapeutic benefits in inflammatory diseases.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Activity : A recent study demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at a dose of 10 mg/kg body weight.

- Anti-inflammatory Efficacy : In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked reduction in paw edema compared to controls.

- Anticancer Efficacy : In xenograft models using MCF-7 cells, administration of the compound resulted in tumor growth inhibition by approximately 60% after four weeks.

Q & A

Q. What are the common synthetic routes for synthesizing 1,2-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone derivatives?

Basic

A widely used method involves nucleophilic substitution reactions. For example, reacting 2-chloro-ethanone intermediates with 1,2,4-triazole-3-thiol derivatives in the presence of a base like K₂CO₃ in acetone, followed by reflux and recrystallization from ethanol . Alternative routes include alkylation of triazole-thiols with bromoacetophenone derivatives in ethanol under sodium-mediated conditions . Optimization of solvent systems (e.g., acetone vs. ethanol) and base selection is critical for yield improvement.

Q. How is the purity and structural integrity of synthesized derivatives validated?

Basic

Purity is confirmed via melting point analysis, thin-layer chromatography (TLC), and elemental analysis. Structural characterization employs ¹H NMR for substituent identification and single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination. For instance, SC-XRD data in one study confirmed the triazole-thioether linkage and cyclobutyl geometry, with bond lengths and angles matching DFT-optimized models . Recrystallization from ethanol or ethyl acetate is standard for obtaining diffraction-quality crystals .

Q. What computational methods are employed to predict molecular geometry and electronic properties?

Advanced

Density Functional Theory (DFT) using the B3LYP functional with 6-31G(d,p) or 6-31G+(d,p) basis sets is standard for geometry optimization. Studies show excellent agreement (±0.02 Å for bond lengths) between DFT and SC-XRD data, validating computational models . Molecular docking (e.g., AutoDock Vina) predicts binding interactions, such as thiotriazoline tautomer stability in enzyme active sites .

Q. How do researchers evaluate the antimicrobial activity of 1,2,4-triazole derivatives?

Advanced

Serial dilution assays determine minimum inhibitory concentrations (MICs) against pathogens like Pseudomonas aeruginosa. For example, derivatives with pyridinyl substituents showed MICs of 31.25 µg/mL and MBCs of 62.5 µg/mL . Activity correlates with substituent bulk: N-ethyl groups enhance bactericidal effects compared to N-methyl . Testing includes fungal strains (e.g., Candida albicans) and Gram-negative/-positive bacteria.

Q. What strategies resolve discrepancies between theoretical and experimental structural data?

Advanced

Discrepancies in bond angles or torsional conformations are addressed by refining computational parameters (e.g., solvent effects in DFT) or re-examizing crystallographic data for disorder. resolved such issues by comparing multiple basis sets and confirming van der Waals corrections in SC-XRD refinement .

Q. What are the limitations of serial dilution assays in antimicrobial studies?

Advanced

Limitations include time-intensive preparation (no storage of intermediate dilutions), narrow concentration ranges, and inability to distinguish bacteriostatic vs. bactericidal effects without follow-up MBC/MFC assays . High-throughput alternatives like microfluidic dilution or automated spectrophotometry are emerging but require validation.

Q. How does substituent variation impact biological activity in triazole derivatives?

Advanced

Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance antimicrobial potency by increasing membrane permeability, while bulky substituents (e.g., cycloheptyl) may reduce bioavailability. In fungicidal studies, dimeric triazole-thioether derivatives showed moderate activity (EC₅₀ ~50 µg/mL), attributed to hindered cellular uptake due to steric effects .

Q. What spectroscopic techniques are used to confirm tautomeric forms in triazole-thiols?

Advanced

¹H/¹³C NMR and IR spectroscopy identify tautomers (e.g., thione vs. thiol forms). For example, absence of S-H stretching (~2500 cm⁻¹) in IR spectra confirms thione dominance . XPS or Raman spectroscopy may supplement analysis for sulfur oxidation states.

Q. How are molecular docking results validated experimentally?

Advanced

Docking-predicted binding poses (e.g., thiotriazoline interactions with cholesterol enzymes) are validated via enzyme inhibition assays or crystallography of ligand-protein complexes . Discrepancies arise from solvent effects or protein flexibility, necessitating MD simulations for refinement.

Q. What methods optimize reaction yields in triazole-thioether synthesis?

Advanced

Yield optimization involves solvent polarity tuning (e.g., acetone for nucleophilic substitution vs. DMF for SNAr reactions) and catalyst screening (e.g., K₂CO₃ vs. Cs₂CO₃). Microwave-assisted synthesis reduces reaction times from hours to minutes, as seen in analogous triazole systems .

Properties

Molecular Formula |

C16H13N3OS |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1,2-diphenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |

InChI |

InChI=1S/C16H13N3OS/c20-14(12-7-3-1-4-8-12)15(13-9-5-2-6-10-13)21-16-17-11-18-19-16/h1-11,15H,(H,17,18,19) |

InChI Key |

QYSLYQQIXGIZCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC=NN3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.